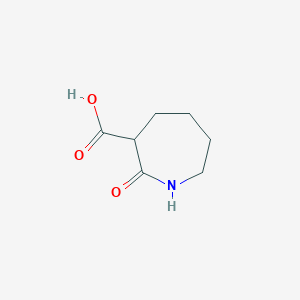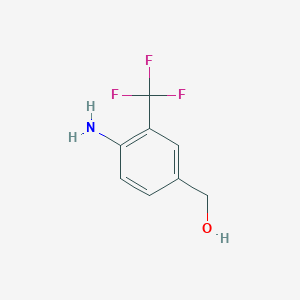
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FMF-04-159-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative with a carboxamide group and a fluoromethyl group attached to the phenyl ring.
作用機序
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its ability to target specific proteins and enzymes in the body. For example, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting CDKs, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells. N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. In vivo studies have also shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide improves cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its specificity for certain proteins and enzymes in the body. This specificity allows researchers to target specific pathways and processes in the body, which can lead to more effective treatments for diseases. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications, making it a valuable compound for further research.
One of the limitations of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. While N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in vitro and in vivo studies, more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and determining its efficacy in animal models of cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Studies could focus on determining its safety and efficacy in humans and optimizing its dosing and administration. Additionally, researchers could investigate the potential of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in other scientific research applications, such as in the treatment of infectious diseases or autoimmune disorders.
合成法
The synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide as a white solid with a yield of around 60%.
科学的研究の応用
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-4-5-11(6-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMMFKTSCNNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)
![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2562729.png)
![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)

![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2562735.png)

